molecular formula C15H12N6O2 B15191672 2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine CAS No. 65103-10-8

2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine

Cat. No.: B15191672
CAS No.: 65103-10-8
M. Wt: 308.29 g/mol
InChI Key: AYNGPRLMEQXHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxy and naphthyl groups, as well as a triazadienyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The methoxy and naphthyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized triazine derivatives.

Scientific Research Applications

2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-methoxyphenyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine
  • 2-Methoxy-4-(2-methoxy-1-naphthyl)-6-(2lambda(5)-1,2-triazadienyl)-1,3,5-triazine derivatives

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

65103-10-8

Molecular Formula

C15H12N6O2

Molecular Weight

308.29 g/mol

IUPAC Name

2-azido-4-methoxy-6-(2-methoxynaphthalen-1-yl)-1,3,5-triazine

InChI

InChI=1S/C15H12N6O2/c1-22-11-8-7-9-5-3-4-6-10(9)12(11)13-17-14(20-21-16)19-15(18-13)23-2/h3-8H,1-2H3

InChI Key

AYNGPRLMEQXHTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NC(=NC(=N3)OC)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.